2-(Prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-(Prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one is an organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a prop-2-en-1-ylsulfanyl group attached to the quinazolinone core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-mercaptoquinazolin-4-one with allyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, where the thiol group of 2-mercaptoquinazolin-4-one attacks the allyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the prop-2-en-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazoline derivatives
Substitution: Functionalized quinazolinone derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(Prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The prop-2-en-1-ylsulfanyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. Further studies are needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(Prop-2-en-1-ylsulfanyl)benzoic acid
- 2-(Prop-2-en-1-ylsulfanyl)naphthalene
- 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole
Uniqueness
2-(Prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one is unique due to its quinazolinone core, which imparts distinct biological activities compared to other similar compounds. The presence of the prop-2-en-1-ylsulfanyl group further enhances its chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
2-prop-2-enylsulfanyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-2-7-15-11-12-9-6-4-3-5-8(9)10(14)13-11/h2-6H,1,7H2,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPOXFJAHRMCGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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